6-Benzyl-2-(bromomethyl)-6-azaspiro[3.4]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Benzyl-2-(bromomethyl)-6-azaspiro[3.4]octane is a complex organic compound that belongs to the class of azaspiro compounds. These compounds are characterized by a spiro-connected bicyclic structure containing a nitrogen atom. The unique structure of this compound makes it an interesting subject for research in various fields, including medicinal chemistry and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzyl-2-(bromomethyl)-6-azaspiro[3.4]octane typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a benzylamine derivative with a suitable spirocyclic precursor under controlled conditions. The bromomethyl group is introduced through a bromination reaction using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
6-Benzyl-2-(bromomethyl)-6-azaspiro[3.4]octane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cyclization Reactions: The spirocyclic structure allows for cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Sodium Hydride (NaH): Used as a base in substitution reactions.
Palladium Catalysts: Used in various coupling reactions.
Major Products Formed
The major products formed from these reactions include substituted azaspiro compounds, oxidized derivatives, and cyclized products with enhanced biological activity .
Wissenschaftliche Forschungsanwendungen
6-Benzyl-2-(bromomethyl)-6-azaspiro[3.4]octane has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly in the development of antitubercular and anticancer agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural product analogs.
Biological Studies: Researchers use it to study the biological activity of spirocyclic compounds and their interactions with biological targets.
Industrial Applications: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 6-Benzyl-2-(bromomethyl)-6-azaspiro[3.4]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The spirocyclic structure provides rigidity and specificity to the compound, enhancing its binding affinity and selectivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Benzyl-2-(tert-butoxycarbonyl)-2,6-diazaspiro[3.4]octane-8-carboxylic acid: A similar compound with a carboxylic acid group instead of a bromomethyl group.
2,6-Diazaspiro[3.4]octane: A simpler analog without the benzyl and bromomethyl substituents.
Uniqueness
6-Benzyl-2-(bromomethyl)-6-azaspiro[3.4]octane is unique due to its combination of a benzyl group and a bromomethyl group on the spirocyclic scaffold. This combination provides a balance of hydrophobic and reactive properties, making it a versatile intermediate for various chemical transformations and biological applications .
Eigenschaften
Molekularformel |
C15H20BrN |
---|---|
Molekulargewicht |
294.23 g/mol |
IUPAC-Name |
6-benzyl-2-(bromomethyl)-6-azaspiro[3.4]octane |
InChI |
InChI=1S/C15H20BrN/c16-10-14-8-15(9-14)6-7-17(12-15)11-13-4-2-1-3-5-13/h1-5,14H,6-12H2 |
InChI-Schlüssel |
DXSVUFGTZRCBRB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC12CC(C2)CBr)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.